2,3-Methylenedioxy Methamphetamine-d3 Hydrochloride
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Overview
Description
2,3-Methylenedioxy Methamphetamine-d3 Hydrochloride is a stable isotope-labeled compound used primarily in scientific research. . The compound is often utilized in analytical chemistry and forensic science for the purpose of tracing and quantifying the presence of its non-labeled counterpart.
Preparation Methods
The synthesis of 2,3-Methylenedioxy Methamphetamine-d3 Hydrochloride involves several steps, starting with the preparation of the methylenedioxy ring structure. This is typically achieved through the reaction of catechol with methylene chloride in the presence of a base. The next step involves the introduction of the deuterium-labeled methylamine group. This can be done by reacting the intermediate with deuterated methylamine under controlled conditions. The final step is the formation of the hydrochloride salt by treating the free base with hydrochloric acid .
Industrial production methods for this compound are similar to those used in laboratory settings but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2,3-Methylenedioxy Methamphetamine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide. The major product formed is the corresponding ketone.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding alcohol.
Scientific Research Applications
2,3-Methylenedioxy Methamphetamine-d3 Hydrochloride is widely used in scientific research, particularly in the following fields:
Biology: The compound is used in studies investigating the metabolic pathways and biological effects of methamphetamine derivatives.
Medicine: Research involving this compound helps in understanding the pharmacokinetics and pharmacodynamics of methamphetamine analogs, which can be crucial for developing therapeutic interventions.
Mechanism of Action
The mechanism of action of 2,3-Methylenedioxy Methamphetamine-d3 Hydrochloride is similar to that of its non-labeled counterpart. It acts as a releasing agent for serotonin, norepinephrine, and dopamine by inhibiting their reuptake and promoting their release into the synaptic cleft. This leads to increased concentrations of these neurotransmitters in the brain, resulting in enhanced mood, empathy, and sensory perception . The compound also interacts with the serotonin 5-HT1 and 5-HT2 receptors, contributing to its psychoactive effects .
Comparison with Similar Compounds
2,3-Methylenedioxy Methamphetamine-d3 Hydrochloride is unique due to its deuterium labeling, which makes it particularly useful in research settings. Similar compounds include:
3,4-Methylenedioxy Methamphetamine (MDMA): Known for its recreational use, MDMA has similar psychoactive effects but lacks the deuterium labeling.
2,3-Methylenedioxyamphetamine (2,3-MDA): Another positional isomer with similar chemical properties but different biological effects.
Methylone-d3 (hydrochloride): A deuterium-labeled analog of methylone, used in similar research applications.
These compounds share structural similarities but differ in their specific applications and effects, highlighting the uniqueness of this compound in scientific research.
Properties
Molecular Formula |
C11H16ClNO2 |
---|---|
Molecular Weight |
232.72 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-4-yl)-N-(trideuteriomethyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8(12-2)6-9-4-3-5-10-11(9)14-7-13-10;/h3-5,8,12H,6-7H2,1-2H3;1H/i2D3; |
InChI Key |
QSEQMDJEMZTQSW-MUTAZJQDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC(C)CC1=C2C(=CC=C1)OCO2.Cl |
Canonical SMILES |
CC(CC1=C2C(=CC=C1)OCO2)NC.Cl |
Origin of Product |
United States |
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